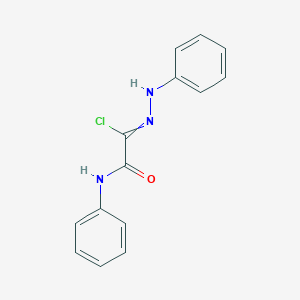
2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride is a chemical compound with the molecular formula C14H12ClN3O . It is known for its unique structure, which includes an anilino group, an oxo group, and a phenylethanehydrazonoyl chloride moiety. This compound is used in various scientific research applications due to its reactivity and potential for forming complex structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride typically involves the reaction of aniline derivatives with oxo compounds under specific conditions. One common method includes the reaction of aniline with a chlorinated oxo compound in the presence of a base to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
化学反応の分析
Types of Reactions
2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of solvents like acetonitrile or methanol.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted anilino compounds.
科学的研究の応用
2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules and study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research on this compound includes its potential use in developing pharmaceuticals and studying drug interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride shares similarities with compounds like 2-anilino-2-oxo-N-phenylethanehydrazonoyl bromide and 2-anilino-2-oxo-N-phenylethanehydrazonoyl iodide.
- These compounds have similar structures but differ in the halogen atom attached to the phenylethanehydrazonoyl group .
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with various substrates. This makes it a valuable compound in synthetic chemistry and biochemical research .
特性
CAS番号 |
33101-93-8 |
|---|---|
分子式 |
C14H12ClN3O |
分子量 |
273.72 g/mol |
IUPAC名 |
(1E)-2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride |
InChI |
InChI=1S/C14H12ClN3O/c15-13(18-17-12-9-5-2-6-10-12)14(19)16-11-7-3-1-4-8-11/h1-10,17H,(H,16,19)/b18-13+ |
InChIキー |
PUKSXDOBWDDAGI-QGOAFFKASA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)Cl |
異性体SMILES |
C1=CC=C(C=C1)NC(=O)/C(=N\NC2=CC=CC=C2)/Cl |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


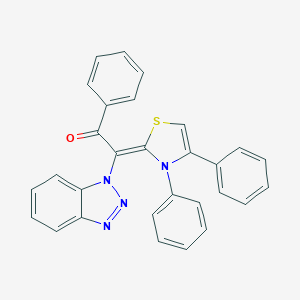
![7-(4-Chlorophenyl)-2-methyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B427487.png)
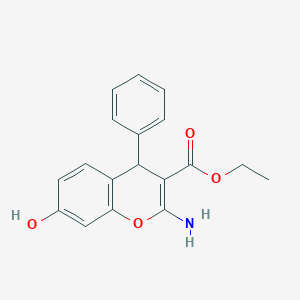
![(4-Chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B427490.png)
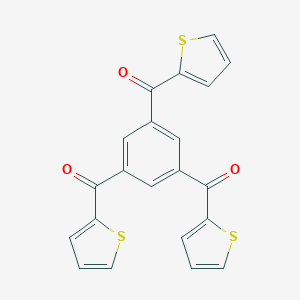
![1-methyl-3-oxo-3H-benzo[f]chromene-2-carbonitrile](/img/structure/B427492.png)
![6-Amino-3-ethyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B427494.png)
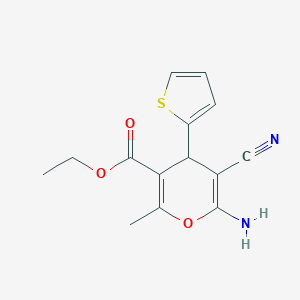
![Ethyl 2-{[3-oxo-3-(2-thienyl)-1-propenyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B427496.png)
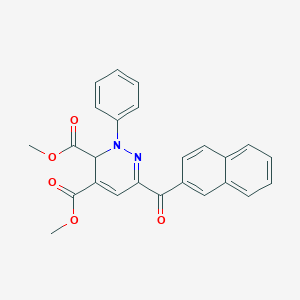
![1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE](/img/structure/B427500.png)
![7-(4-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B427502.png)
![Methyl 4-ethyl-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B427505.png)
![[2-(4-Chlorophenyl)triazol-4-yl]-thiophen-2-ylmethanone](/img/structure/B427507.png)
